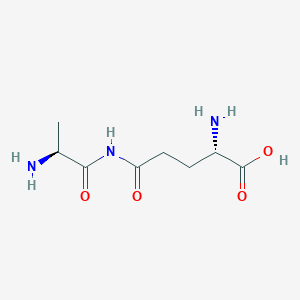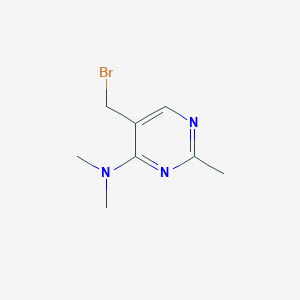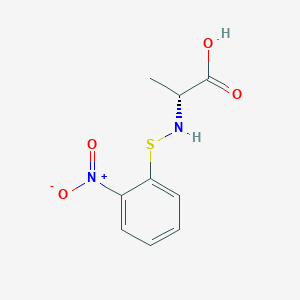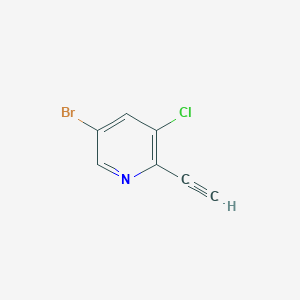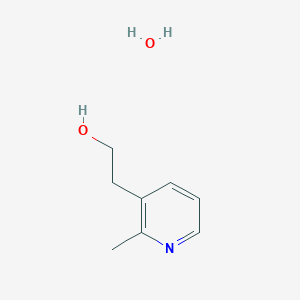
2-(2-Methylpyridin-3-yl)ethan-1-olhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the second position and an ethan-1-ol group at the third position
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate involves the Grignard reaction. This process typically starts with 2-methyl-3-bromopyridine, which reacts with magnesium in dry ether to form the Grignard reagent. This reagent is then treated with ethylene oxide, followed by hydrolysis to yield the desired product.
Reaction Conditions:
-
Reduction of Pyridine Derivatives: : Another method involves the reduction of 2-(2-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate can undergo oxidation to form 2-(2-Methylpyridin-3-yl)ethanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form 2-(2-Methylpyridin-3-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid
Reduction: LiAlH₄ in dry ether or THF
Substitution: SOCl₂ in the presence of pyridine
Major Products
Oxidation: 2-(2-Methylpyridin-3-yl)ethanone
Reduction: 2-(2-Methylpyridin-3-yl)ethane
Substitution: 2-(2-Methylpyridin-3-yl)ethyl chloride
科学研究应用
Chemistry
In organic synthesis, 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology
The compound has potential applications in the development of biologically active molecules. Its pyridine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to new drug candidates.
Medicine
Research is ongoing into the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit activity against certain diseases, including cancer and bacterial infections.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in creating materials with tailored functionalities.
作用机制
The mechanism by which 2-(2-Methylpyridin-3-yl)ethan-1-olhydrate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
2-(2-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-Methylpyridin-3-yl)ethane: Similar structure but fully reduced to an alkane.
2-(2-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chlorine atom replacing the hydroxyl group.
Uniqueness
2-(2-Methylpyridin-3-yl)ethan-1-olhydrate is unique due to its combination of a pyridine ring and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in both aqueous and organic environments, enhancing its utility in various chemical and biological applications.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
2-(2-methylpyridin-3-yl)ethanol;hydrate |
InChI |
InChI=1S/C8H11NO.H2O/c1-7-8(4-6-10)3-2-5-9-7;/h2-3,5,10H,4,6H2,1H3;1H2 |
InChI 键 |
LEQNLDBGJWOEAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)CCO.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


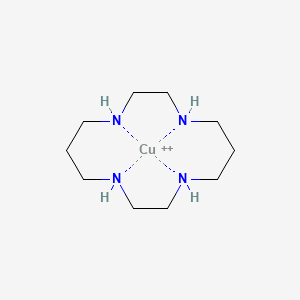
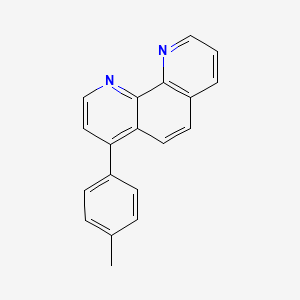
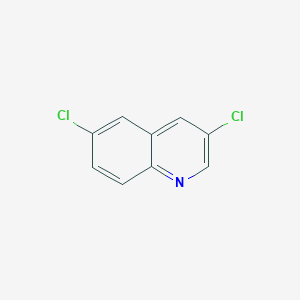
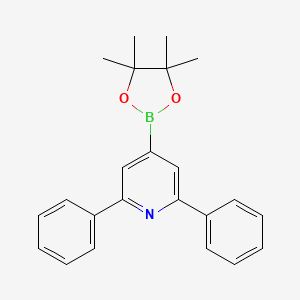
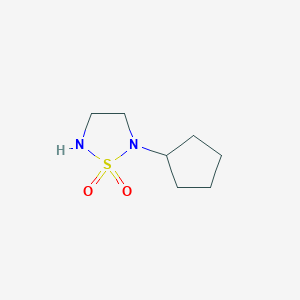

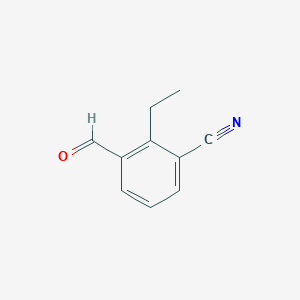

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
